Methyl 8-formylnaphthalene-1-carboxylate
Description
Methyl 8-formylnaphthalene-1-carboxylate is a naphthalene derivative featuring a formyl group (-CHO) at the 8-position and a methyl ester (-COOCH₃) at the 1-position of the naphthalene ring. This compound is structurally significant due to its dual functional groups, which confer reactivity for applications in organic synthesis, pharmaceutical intermediates, and materials science. The formyl group enables nucleophilic additions or oxidations, while the ester group allows hydrolysis to carboxylic acids or transesterification reactions.
Properties
CAS No. |
30934-48-6 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 8-formylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)11-7-3-5-9-4-2-6-10(8-14)12(9)11/h2-8H,1H3 |
InChI Key |
JGZPLVSLWMEKBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Methyl 8-formylnaphthalene-1-carboxylate with structurally related naphthalene derivatives, focusing on molecular properties, reactivity, toxicity, and applications.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Naphthalene Derivatives
Physicochemical Properties
Polarity and Solubility :
- The formyl and ester groups in this compound increase polarity compared to alkyl-substituted analogs like Ethyl 8-ethylnaphthalene-1-carboxylate, which is more lipophilic .
- The hydroxyl group in 8-Hydroxynaphthalene-1-carboxaldehyde enhances hydrogen-bonding capacity, likely improving water solubility relative to the chloro or ethyl derivatives .
Thermal Stability :
- Methyl esters (e.g., this compound) generally exhibit lower thermal stability compared to ethyl esters due to shorter alkyl chains, as seen in methyl salicylate (decomposition ~150°C) .
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